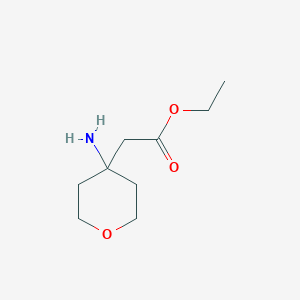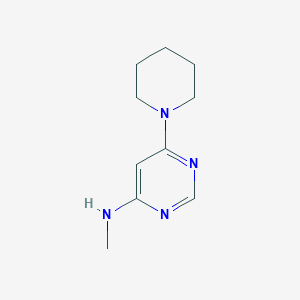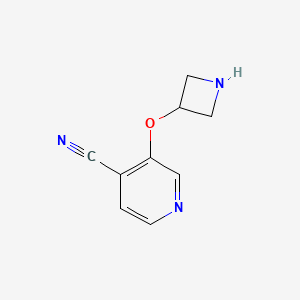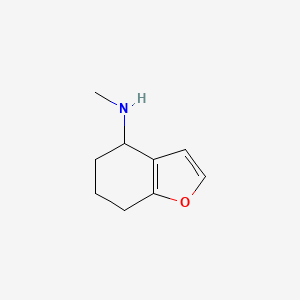![molecular formula C11H18ClNO2 B1493149 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2098072-99-0](/img/structure/B1493149.png)
3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one, also known as 3-Chloro-1-cyclopenta[e][1,4]oxazepin-1-ylpropanoic acid, is an organic compound belonging to the oxazepin family. It is a colorless solid with a molecular weight of 225.7 g/mol. It is a versatile compound that has been used in a variety of applications in the field of organic synthesis, such as the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a starting material for the synthesis of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Reactivity
A study by Trofimov et al. (2017) investigated the transformation of cycloadducts involving methyl 4-hydroxyalk-2-ynoates and 1,8-diazabicyclo[5.4.0]undec-7-ene into structures linking furan-2(5H)-one and caprolactam rings through an aminopropane tether, showcasing a method for creating complex heterocyclic structures Trofimov et al., 2017.
Catalysis
Research by Bikas et al. (2018) presented new Cu(II) complexes of a 1,3-oxazolidine-based ligand, showcasing their catalytic activity in the oxidation of benzyl alcohol using H2O2 or TBHP as oxidants. This study highlighted the potential of 1,3-oxazolidine derivatives in catalytic processes Bikas et al., 2018.
Material Science and Ligand Design
In the field of material science and ligand design, Durmuş et al. (2008) synthesized novel, nickel phthalocyanines bearing peripherally alpha(α)-substituents. These compounds exhibited unique spectroscopic properties and aggregation behavior in various solvents, suggesting potential applications in dye-sensitized solar cells and electronic devices Durmuş et al., 2008.
Antifungal Activity
Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide alkyne cycloaddition and evaluated their in vitro antifungal activity against Candida strains. This research illustrates the potential of utilizing heterocyclic chemistry for developing new antifungal agents Lima-Neto et al., 2012.
Eigenschaften
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESFPOMSZWGHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



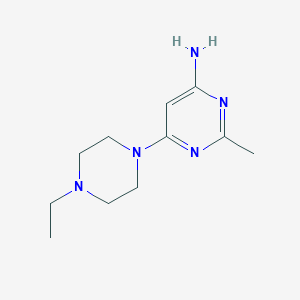
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)



